molecular formula C8H15N B1419520 2-Cyclopropylpiperidine CAS No. 383128-00-5

2-Cyclopropylpiperidine

Cat. No. B1419520
M. Wt: 125.21 g/mol
InChI Key: CQVRBIDPWYUYCC-UHFFFAOYSA-N
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Description

“2-Cyclopropylpiperidine” is a compound with the molecular formula C8H15N . It is a major alkaloid extracted from black pepper (Piper nigrum) . The compound consists of a six-membered ring that includes five methylene groups (-CH2-) and one amine group (-NH-) .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropylpiperidine includes a six-membered ring with five methylene groups and one amine group . The InChI code for the compound is InChI=1S/C8H15N/c1-2-6-9-8(3-1)7-4-5-7/h7-9H,1-6H2 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Cyclopropylpiperidine is 125.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 125.120449483 g/mol .

Scientific Research Applications

1. Neurochemistry and Brain Binding Sites

2-Cyclopropylpiperidine and its derivatives have been studied for their interaction with brain binding sites. In particular, 2-(4-Phenylpiperidino)cyclohexanol (AH5183) has been identified as a potent inhibitor of high-affinity acetylcholine transport into cholinergic vesicles. It binds specifically to rat brain regions associated with cholinergic nerve terminals, indicating its potential relevance in neurochemistry and brain research (Marien, Parsons, & Altar, 1987).

2. Development of Conformationally Restricted Analogues

2-Cyclopropylpiperidine derivatives have been developed as conformationally restricted analogues of histamine. These derivatives are synthesized for exploring bioactive conformations and improving the activity of biologically active compounds. Such research underscores the chemical versatility of cyclopropylpiperidine in drug development (Kazuta, Matsuda, & Shuto, 2002).

3. Synthesis of N-Substituted Derivatives

Research involving the synthesis of new N-substituted 2-amino-1,6-naphthyridine derivatives under microwave irradiation includes the use of cyclopropanamine, showcasing the compound's role in facilitating novel synthetic methods for biomedical screening (Han et al., 2010).

4. Sigma Receptor Ligands

Studies have been conducted on substituted 1-phenyl-2-cyclopropylmethylamines, including their high affinity for sigma receptor subtypes. These compounds, including certain cyclopropylpiperidine derivatives, have been evaluated for their potential in treating various neurological and psychiatric conditions (Prezzavento et al., 2007).

5. Synthesis of Optically Active Compounds

Cyclopropylpiperidine derivatives have been used in the synthesis of optically active compounds, like 2,3-methanopipecolic acid, which have potential applications in pharmaceuticals and organic chemistry (Matsumura et al., 2000).

Future Directions

Piperidine derivatives, including 2-Cyclopropylpiperidine, have shown promise in pharmaceutical applications, particularly in the field of anticancer research . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .

properties

IUPAC Name

2-cyclopropylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-6-9-8(3-1)7-4-5-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVRBIDPWYUYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20667098
Record name 2-Cyclopropylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpiperidine

CAS RN

383128-00-5
Record name 2-Cyclopropylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclopropylpiperidine
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2-Cyclopropylpiperidine
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2-Cyclopropylpiperidine
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2-Cyclopropylpiperidine
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2-Cyclopropylpiperidine

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